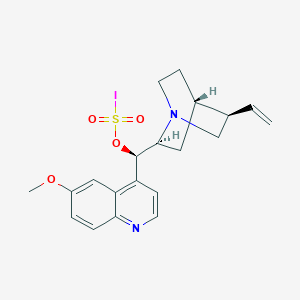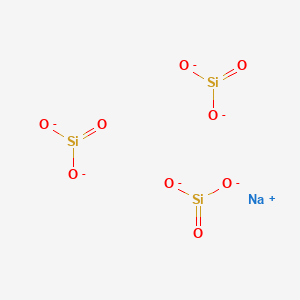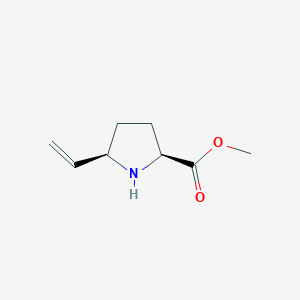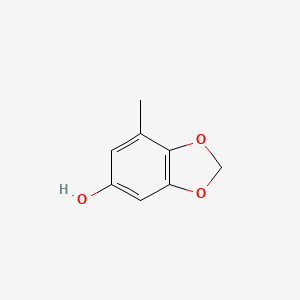
(R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl sulfiodidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine iodosulfate is a chemical compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other febrile illnesses. Quinine iodosulfate, like its parent compound, exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinine iodosulfate typically involves the iodination of quinine sulfate. This process can be carried out by reacting quinine sulfate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of quinine iodosulfate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
Quinine iodosulfate undergoes various chemical reactions, including:
Oxidation: Quinine iodosulfate can be oxidized to form quinine iodosulfate oxide.
Reduction: Reduction reactions can convert quinine iodosulfate back to quinine or its derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Quinine iodosulfate oxide.
Reduction: Quinine or its derivatives.
Substitution: Various halogenated quinine derivatives.
科学的研究の応用
Quinine iodosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
作用機序
The mechanism of action of quinine iodosulfate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival. This action is primarily mediated through the inhibition of heme polymerase, an enzyme crucial for the detoxification of heme. The compound also affects other molecular targets and pathways, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
Quinine: The parent compound, widely used for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.
Tafenoquine: A newer antimalarial compound with a longer half-life.
Uniqueness
Quinine iodosulfate stands out due to its unique iodinated structure, which imparts distinct chemical properties. This modification enhances its reactivity and potential applications in various fields. Compared to other similar compounds, quinine iodosulfate offers a different profile of activity and stability, making it a valuable addition to the arsenal of chemical reagents and therapeutic agents.
特性
分子式 |
C20H23IN2O4S |
|---|---|
分子量 |
514.4 g/mol |
IUPAC名 |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-iodosulfonyloxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H23IN2O4S/c1-3-13-12-23-9-7-14(13)10-19(23)20(27-28(21,24)25)16-6-8-22-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
InChIキー |
CUOQSCWXCIEVMZ-WZBLMQSHSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OS(=O)(=O)I |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OS(=O)(=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)



![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)




